molecular formula C21H17ClN4O B11418922 N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11418922
M. Wt: 376.8 g/mol
InChI Key: CSXJAIXNDORUTB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a pyrrole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. The pyrrole ring is then introduced via a cyclization reaction involving an appropriate precursor. The final step involves the coupling of the chlorobenzyl group to the pyrazole-pyrrole intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:

  • N-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-Chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C21H17ClN4O/c22-17-10-8-16(9-11-17)14-23-20(27)19-15-24-26(18-6-2-1-3-7-18)21(19)25-12-4-5-13-25/h1-13,15H,14H2,(H,23,27)

InChI Key

CSXJAIXNDORUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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